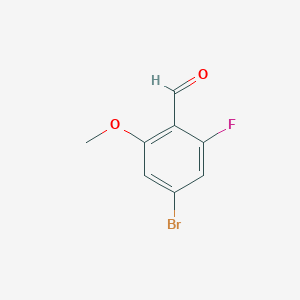

4-Bromo-2-fluoro-6-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWZBFAJSYHLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726479 | |

| Record name | 4-Bromo-2-fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856767-09-4 | |

| Record name | 4-Bromo-2-fluoro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluoro-6-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde: A Key Intermediate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a halogenated aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. With the CAS Number 856767-09-4, this compound serves as a versatile building block for the synthesis of complex molecular architectures.[1][2][3] This document delves into its chemical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety and handling protocols.

Core Physicochemical Properties

This compound is a solid at room temperature, a characteristic that simplifies its handling and storage.[1][4] Its molecular structure, featuring a strategically substituted benzene ring, imparts a unique reactivity profile that is highly valuable in organic synthesis.

| Property | Value |

| CAS Number | 856767-09-4 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.04 g/mol [1] |

| Appearance | Solid[1][4] |

| Purity | Typically ≥97% |

| Storage Temperature | Inert atmosphere, 2-8°C[1] |

| InChI Key | RJWZBFAJSYHLOU-UHFFFAOYSA-N[1] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; F [label="F"]; O1 [label="O"]; C7 [label="C"]; H1 [label="H"]; O2 [label="O"]; C8 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- Br; C2 -- F; C6 -- O1; O1 -- C8; C1 -- C7; C7 -- O2; C7 -- H1; C3 -- H2; C5 -- H3; C8 -- H4; C8 -- H5; C8 -- H6; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for this compound is not extensively published, a plausible and efficient route can be designed based on established organic chemistry principles and published syntheses of analogous compounds. The proposed synthesis involves a two-step process starting from a readily available precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Grignard Reagent Formation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings.

-

Initiation: A small crystal of iodine is added to activate the magnesium surface. A solution of 1,4-dibromo-2-fluoro-5-methoxybenzene in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel.

-

Reaction: The reaction mixture is gently heated to initiate the Grignard formation, which is typically an exothermic process. The addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

Causality: The choice of an inert atmosphere is critical to prevent the highly reactive Grignard reagent from quenching with atmospheric moisture and oxygen. Anhydrous THF is used as the solvent due to its ability to solvate the Grignard reagent and its relatively low reactivity.

Step 2: Formylation and Workup

-

Formylation: The freshly prepared Grignard reagent is cooled in an ice bath, and N,N-dimethylformamide (DMF) is added dropwise. The reaction is highly exothermic and the temperature should be carefully controlled.

-

Quenching and Extraction: After the addition of DMF is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Causality: DMF serves as the formylating agent. The subsequent acidic workup is necessary to hydrolyze the intermediate adduct and yield the final aldehyde product. Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Applications in Drug Discovery and Development

Halogenated benzaldehydes are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds. The presence of bromine and fluorine atoms in this compound offers several advantages in drug design:

-

Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further functionalization through cross-coupling reactions.

-

Bioisosteric Replacement: The fluoro and methoxy groups can act as bioisosteres for other functional groups, allowing for the fine-tuning of a drug candidate's biological activity.

-

Scaffold for Novel Heterocycles: The aldehyde group is a versatile functional group that can be readily converted into a variety of heterocyclic systems, which are common motifs in drug molecules.

While specific drugs derived from this particular aldehyde are not widely documented, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted benzaldehydes are precursors to chalcones, Schiff bases, and other pharmacologically active classes of compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

Spectroscopic Data

Access to spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While a comprehensive dataset is not publicly available, suppliers like Ambeed provide access to NMR, HPLC, and LC-MS data upon request.[5]

Safety and Handling

General Safety Precautions: [6][7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][9]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust and fumes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][7][8][9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

In case of skin contact: Wash with plenty of soap and water.[6][7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

If swallowed: Call a poison center or doctor if you feel unwell.[7]

-

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[7]

-

Hazards: May emit corrosive fumes upon combustion.[6]

References

- 1. This compound | 856767-09-4 [sigmaaldrich.com]

- 2. Angene - this compound | 856767-09-4 | MFCD22543644 | AG0039S5 [japan.angenechemical.com]

- 3. CAS 856767-09-4 | 2615-B-0P | MDL MFCD22543644 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 856767-09-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aksci.com [aksci.com]

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. The unique arrangement of its functional groups—an aldehyde, a bromine atom, a fluorine atom, and a methoxy group—creates a versatile chemical scaffold with a nuanced reactivity profile. This document details its physicochemical properties, spectroscopic signature, validated synthetic methodologies, and key chemical reactions. Furthermore, it explores its potential applications as a pivotal intermediate in the fields of pharmaceutical drug discovery and materials science, offering researchers and development professionals a thorough understanding of its utility and handling.

Introduction: A Molecule of Strategic Importance

Substituted benzaldehydes are foundational building blocks in modern organic chemistry. Their aldehyde functionality serves as a versatile handle for a vast array of chemical transformations, while the substituents on the aromatic ring dictate the molecule's electronic properties, steric environment, and potential for further functionalization. This compound is a prime example of a strategically designed intermediate. Its key structural features include:

-

Aldehyde Group (-CHO): The primary site for nucleophilic addition, oxidation, and reduction reactions, enabling chain extension and the formation of diverse functional groups.

-

Bromo Group (-Br): A crucial functional group that enables a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile construction of complex carbon-carbon and carbon-heteroatom bonds.

-

Fluoro Group (-F): Often incorporated into pharmaceutical candidates to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.

-

Methoxy Group (-OCH₃): An electron-donating group that influences the reactivity of the aromatic ring and can be a key pharmacophoric element.

The specific ortho/para/meta arrangement of these groups creates a unique electronic and steric landscape, making this compound a valuable precursor for synthesizing complex, highly functionalized target molecules.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in experimental work. The properties of this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 856767-09-4 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.036 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | RJWZBFAJSYHLOU-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

While specific experimental spectra for this exact compound are not publicly available in the searched literature, its structure allows for a robust prediction of its spectroscopic signature based on well-established principles and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the methoxy protons, and the aromatic protons.

-

Aldehyde Proton (-CHO): A singlet is expected between δ 9.8-10.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.9-4.1 ppm.

-

Aromatic Protons (Ar-H): Two doublets or multiplets are anticipated in the aromatic region (δ 7.0-7.8 ppm), corresponding to the two protons on the benzene ring. The coupling patterns will be influenced by both fluorine and the adjacent proton.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Aldehyde Carbonyl (C=O): A signal is expected in the downfield region, typically δ 188-192 ppm.

-

Aromatic Carbons (C-Br, C-F, C-O, C-C, C-H): Multiple signals are expected between δ 100-165 ppm. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F).

-

Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands indicative of its functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O Stretch (Methoxy/Aryl Ether): A strong band in the region of 1200-1275 cm⁻¹.

-

C-F Stretch: A strong band in the fingerprint region, typically around 1000-1200 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). The spectrum would display two peaks of nearly equal intensity at m/z values corresponding to [C₈H₆⁷⁹BrFO₂]⁺ and [C₈H₆⁸¹BrFO₂]⁺.

Synthesis and Manufacturing

An efficient and scalable synthesis is crucial for the commercial viability of a chemical intermediate. A patented two-step process provides a reliable route to 4-Bromo-2-methoxybenzaldehyde and its fluorinated analogs, starting from readily available precursors.[2][3] This approach avoids the use of cryogenic conditions often required in other methods.[2][3]

Synthetic Workflow Overview

The synthesis proceeds via two main steps:

-

Metal-Halogen Exchange and Formylation: Selective metal-halogen exchange at the more reactive C-Br bond of 1,4-dibromo-2-fluorobenzene, followed by trapping the resulting Grignard reagent with a formylating agent to produce the intermediate, 4-bromo-2-fluorobenzaldehyde.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the aldehyde group activates the C-F bond for nucleophilic substitution by methanol in the presence of a mild base, yielding the final product.

Caption: Optimized two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

-

To a solution of 1,4-dibromo-2-fluorobenzene in an appropriate anhydrous ether solvent (e.g., THF), add a solution of isopropylmagnesium chloride (i-PrMgCl) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Maintain the temperature at 0 °C and stir the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the mixture further if necessary and add N,N-dimethylformamide (DMF) dropwise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by crystallization (e.g., from heptane) to yield pure 4-bromo-2-fluorobenzaldehyde.[2]

Step 2: Synthesis of this compound

-

Dissolve the 4-bromo-2-fluorobenzaldehyde intermediate in methanol.

-

Add potassium carbonate (K₂CO₃) to the solution. The use of a mild base like K₂CO₃ is critical to minimize the Cannizzaro reaction, a common side reaction with stronger bases like sodium methoxide.[2]

-

Heat the reaction mixture to approximately 50 °C and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The final product can be purified by crystallization or column chromatography to achieve high purity.

Chemical Reactivity and Derivatization

The utility of this compound lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Caption: Key reaction pathways for derivatizing the core molecule.

-

Reactions at the Aldehyde:

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the bromo-substituent intact.

-

Oxidation: Strong oxidizing agents can convert the aldehyde to a carboxylic acid, providing another key functional handle.

-

Nucleophilic Addition: It is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and ylides (Wittig reaction), enabling carbon chain elongation.

-

-

Reactions at the Carbon-Bromine Bond:

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal site for creating new C-C, C-N, or C-O bonds. This is arguably its most valuable feature for drug discovery programs. Suzuki coupling with boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes are all high-yield, functional-group-tolerant reactions that can be performed at this position.

-

Applications in Research and Development

While specific, large-scale applications of this compound are proprietary or still in development, its structure is analogous to intermediates used in several key areas.

-

Pharmaceutical Synthesis: The combination of a reactive handle for cross-coupling (-Br) and a metabolically robust fluorine atom makes this compound an attractive starting point for medicinal chemistry campaigns. Similar fluorinated and methoxylated benzaldehyde derivatives are used as precursors for heterocyclic compounds, which form the core of many active pharmaceutical ingredients (APIs).[4] The structural motifs can be found in scaffolds targeting a range of diseases.

-

Materials Science: Substituted aromatic compounds are fundamental to the development of advanced materials. The aldehyde group allows for incorporation into polymers or for surface functionalization.[5] The presence of heavy atoms (bromine) and polar groups can influence properties like refractive index, thermal stability, and liquid crystalline behavior, making derivatives of this compound potentially useful in the synthesis of functional dyes, OLEDs, or specialty polymers.[5][6]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not detailed in the search results, data from structurally similar chemicals provides a strong basis for handling protocols.[7][8][9]

-

Hazards:

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. A dust mask may be appropriate for handling the solid.[7]

-

Skin and Body Protection: Lab coat.

-

-

Storage:

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.

-

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. Its well-defined structure offers multiple, distinct points for chemical modification, making it a valuable building block for complex molecular architectures. The efficient, non-cryogenic synthetic route enhances its accessibility for research and development. For scientists and professionals in drug discovery and materials science, this compound represents a strategic starting point for the synthesis of novel molecules with tailored biological and physical properties.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

4-Bromo-2-fluoro-6-methoxybenzaldehyde molecular weight

An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated and methoxylated aromatic aldehyde of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic profile, synthetic pathways, and strategic applications of this versatile chemical intermediate. With a focus on the causality behind its utility, this guide serves as a critical resource for leveraging this compound in the synthesis of complex molecular architectures and novel therapeutic agents.

Core Physicochemical Properties and Identifiers

This compound is a polysubstituted benzene derivative. The unique arrangement of its functional groups—an aldehyde, a bromine atom, a fluorine atom, and a methoxy group—imparts a distinct reactivity profile that is highly valuable in organic synthesis. The electron-withdrawing nature of the halogens and the aldehyde group, combined with the electron-donating effect of the methoxy group, creates a nuanced electronic environment that can be exploited for selective chemical transformations.

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 233.036 g/mol | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [1][3] |

| CAS Number | 856767-09-4 | [1][2] |

| Appearance | Solid | [1] |

| Monoisotopic Mass | 231.95352 Da | [3] |

| InChI Key | RJWZBFAJSYHLOU-UHFFFAOYSA-N | [1][3] |

| SMILES | COC1=C(C(=CC(=C1)Br)F)C=O | [3] |

Spectroscopic Profile for Structural Verification

Accurate structural elucidation and purity assessment are paramount in research and development. The following section outlines the expected spectroscopic characteristics for this compound, providing a self-validating system for compound identification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy group protons. The aldehyde proton should appear as a singlet far downfield (δ ≈ 9.8-10.5 ppm). The methoxy group will be a sharp singlet upfield (δ ≈ 3.8-4.1 ppm). The two aromatic protons will appear as doublets, with their coupling constants and chemical shifts influenced by the surrounding substituents.

-

¹³C NMR Spectroscopy : The carbon NMR will display eight distinct signals corresponding to each carbon atom in the molecule. The aldehyde carbonyl carbon will be the most downfield signal (δ ≈ 185-195 ppm). The aromatic carbons will appear in the δ ≈ 110-165 ppm region, with the carbons directly attached to electronegative atoms (O, F, Br) showing characteristic shifts. The methoxy carbon will be a distinct signal around δ ≈ 55-60 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. Other key peaks include C-O stretching for the methoxy ether (around 1250 cm⁻¹) and C-F/C-Br stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Synthetic Pathways and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common strategy for preparing polysubstituted benzaldehydes involves the formylation of a pre-functionalized aromatic ring. The synthesis of related compounds often starts from commercially available building blocks. For instance, a plausible route could be conceptualized starting from a substituted fluorobenzene derivative.

A general and efficient method for synthesizing related compounds like 4-bromo-2-methoxybenzaldehyde has been reported, which involves a two-step process from 1,4-dibromo-2-fluorobenzene.[4][5] This approach highlights a key transformation: a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom is a good leaving group, activated by the electron-withdrawing groups on the ring, making it susceptible to displacement by a nucleophile like methoxide.

Caption: Workflow for the synthesis of a key benzaldehyde analogue.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxybenzaldehyde (Illustrative Analogue)

This protocol is adapted from a patented method and serves as an expert-validated template for similar transformations.[4][5] The causality for using potassium carbonate instead of a stronger base like sodium methoxide is to minimize the potential for a disproportionation (Cannizzaro) reaction of the aldehyde product.[4]

-

Reaction Setup : To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Heating : Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Work-up : Once the starting material is consumed, cool the mixture to room temperature. Remove the methanol under reduced pressure.

-

Extraction : Add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by crystallization from a suitable solvent system (e.g., heptane) to yield pure 4-bromo-2-methoxybenzaldehyde.[4]

Applications in Research and Drug Development

Halogenated benzaldehydes are cornerstone building blocks in medicinal chemistry. The specific functionalities of this compound make it a highly valuable precursor for synthesizing complex scaffolds.

-

Versatile Chemical Handle : The aldehyde group is a versatile functional group that can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse side chains and heterocyclic systems.[6]

-

Scaffold for Heterocycles : Many active pharmaceutical ingredients (APIs) are based on heterocyclic cores.[7] This compound serves as an ideal starting point for constructing quinolines, benzodiazepines, and other pharmacologically relevant ring systems.

-

Participation in Coupling Reactions : The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic introduction of aryl, alkyl, or alkyne groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties : The fluorine and methoxy groups are critical for modulating the properties of a final drug candidate. Fluorine can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.[7][8] The strategic placement of these groups makes this intermediate particularly attractive for drug design.

Caption: Relationship between structural features and drug discovery applications.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds, it should be treated as potentially harmful and irritant.[9][10]

-

Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and accurate safety information.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CAS 856767-09-4 | 2615-B-0P | MDL MFCD22543644 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. PubChemLite - this compound (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 4. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-溴-2-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-溴-2,6-二氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

4-Bromo-2-fluoro-6-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical structural motif and versatile intermediate in modern organic synthesis. Its unique substitution pattern—featuring a reactive aldehyde, a bromine atom for cross-coupling, and electron-modulating fluoro and methoxy groups—makes it a valuable building block in the design and synthesis of complex molecules, particularly in the field of medicinal chemistry. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a review of its applications in the development of novel therapeutic agents.

Core Physicochemical Properties

The strategic placement of bromo, fluoro, and methoxy substituents on the benzaldehyde scaffold imparts a unique set of properties that are instrumental for its role in synthetic chemistry. The aldehyde group serves as a primary reactive handle for forming carbon-carbon and carbon-nitrogen bonds, while the bromine atom is a key functional group for transition-metal-catalyzed cross-coupling reactions. The fluoro and methoxy groups modulate the electronic properties and conformational preferences of the ring, which can influence reaction outcomes and the biological activity of downstream products.

Key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 856767-09-4 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [2] |

| Molecular Weight | 233.036 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | |

| InChI Key | RJWZBFAJSYHLOU-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most reliable and regioselective method for the synthesis of this compound is the directed ortho-metalation of a suitable precursor, followed by electrophilic quench with a formylating agent. This strategy leverages the directing ability of the methoxy group to achieve lithiation at the C6 position, followed by the introduction of the aldehyde. The logical workflow for this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Mechanistic Rationale and Experimental Causality

The synthesis hinges on a directed ortho-metalation (DoM) reaction, a powerful tool in organic synthesis for the regioselective functionalization of aromatic rings.[3]

-

Choice of Precursor : 1-Bromo-3-fluoro-5-methoxybenzene is the ideal starting material. The methoxy group is a potent ortho-directing group for lithiation, guiding the organolithium base to deprotonate the adjacent C6 position. The fluorine atom at C3 further increases the acidity of the C2 and C6 protons, facilitating metalation.

-

Lithiation Conditions : The reaction is conducted at cryogenic temperatures (-78 °C) using a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The low temperature is critical to prevent side reactions, such as the degradation of the organolithium reagent or unwanted reactions with the solvent (tetrahydrofuran, THF). It ensures the stability of the highly reactive aryllithium intermediate.[4]

-

Formylating Agent : N,N-Dimethylformamide (DMF) is the most common and efficient electrophile for this transformation.[3][5] The aryllithium intermediate performs a nucleophilic attack on the carbonyl carbon of DMF, forming a tetrahedral intermediate.

-

Workup and Purification : An aqueous workup, typically with a mild acid like saturated ammonium chloride solution, hydrolyzes the intermediate to yield the final benzaldehyde product. Standard purification techniques, such as column chromatography, are then employed to isolate the product in high purity.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for ortho-lithiation and formylation and should be adapted and optimized.

Materials:

-

1-Bromo-3-fluoro-5-methoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas supply

Procedure:

-

Setup : Under an inert atmosphere (Argon), add 1-bromo-3-fluoro-5-methoxybenzene (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation : Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

Formylation : Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. The addition is exothermic; maintain the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

-

Quenching : Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.

-

Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing & Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel to afford this compound as a solid.

-

Validation : Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

Substituted benzaldehydes are foundational intermediates in the synthesis of pharmaceuticals.[6] The specific combination of functional groups in this compound makes it a high-value precursor for constructing complex heterocyclic scaffolds found in many modern therapeutics.

Intermediate in the Synthesis of Bioactive Molecules

Patents reveal that this compound (CAS 856767-09-4) is utilized as a key starting material in the synthesis of novel compounds aimed at treating significant diseases.

-

Hepatitis B Virus (HBV) Inhibitors : A Chinese patent discloses the use of this aldehyde as a starting material to prepare chromen-4-one derivatives for the treatment and prevention of Hepatitis B virus infections.[7] The aldehyde undergoes condensation reactions to form the core heterocyclic structure of the potential drug candidate.

-

Oncology : A European patent application lists the compound as a reactant in the synthesis of substituted acyl sulfonamides designed for treating cancer.[1] This highlights its role in creating targeted therapies where precise molecular architecture is key to efficacy.

The general utility of this compound in drug discovery can be visualized as follows:

Caption: Role as a versatile building block in drug discovery.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists and drug development professionals. Its well-defined physicochemical properties and the robust, regioselective synthesis via directed ortho-metalation provide a reliable source for this key intermediate. Its documented use in the synthesis of potential treatments for cancer and viral infections underscores its significant value in the ongoing search for novel and effective therapeutics. The strategic combination of its functional groups ensures its continued relevance as a versatile building block for constructing the complex molecular architectures required to address challenging biological targets.

References

- 1. EP4229045A1 - Substituted acyl sulfonamides for treating cancer - Google Patents [patents.google.com]

- 2. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 7. CN113286792A - ç¨äºæ²»çåé¢é²ä¹åèçç æ¯ææçå«nè²ç¯-4-é ®è¡çç© - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde: A Key Intermediate for Advanced Scientific Research

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into the compound's physicochemical properties, proposes a logical synthetic route, and offers an in-depth analysis of its expected spectroscopic characteristics. Furthermore, this guide explores the chemical reactivity of its key functional groups and discusses its potential applications as a versatile building block in the development of novel therapeutics and complex organic molecules. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound is a polysubstituted aromatic compound featuring a benzaldehyde core functionalized with a bromine atom, a fluorine atom, and a methoxy group. This unique combination of substituents imparts a distinct electronic and steric profile, making it a valuable intermediate in medicinal chemistry and organic synthesis. The presence of multiple reactive sites—the aldehyde carbonyl, the carbon-bromine bond amenable to cross-coupling reactions, and an activated aromatic ring—offers a versatile platform for the construction of complex molecular architectures. This guide aims to serve as a detailed resource for scientists, providing critical information to facilitate the effective utilization of this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 856767-09-4 | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.04 g/mol | [1] |

| Appearance | Solid (Predicted) | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | RJWZBFAJSYHLOU-UHFFFAOYSA-N | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

-

To a solution of 1,4-dibromo-2-fluorobenzene in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of isopropylmagnesium chloride in THF.

-

Stir the reaction mixture at 0 °C for 1-2 hours to ensure the formation of the Grignard reagent.

-

Slowly add N,N-dimethylformamide (DMF) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-fluorobenzaldehyde.

Step 2: Synthesis of this compound

-

Dissolve the 4-bromo-2-fluorobenzaldehyde obtained from Step 1 in methanol.

-

Add sodium methoxide to the solution and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

As of the writing of this guide, experimental spectroscopic data for this compound is not publicly available. The following section provides a predicted analysis based on the compound's structure and data from closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons.

-

Aldehyde Proton (-CHO): A singlet is predicted to appear in the downfield region, typically between δ 9.8 and 10.2 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons is expected around δ 3.9-4.1 ppm.

-

Aromatic Protons: Two aromatic protons will be present in a meta-relationship. They are expected to appear as doublets or multiplets in the range of δ 7.0-7.5 ppm, with coupling constants characteristic of meta-coupling and coupling to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Aldehyde Carbonyl Carbon (-CHO): This carbon is expected to resonate significantly downfield, in the range of δ 185-195 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-165 ppm. The carbons directly attached to the electron-withdrawing bromine and fluorine atoms and the electron-donating methoxy group will show characteristic shifts. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

-

Methoxy Carbon (-OCH₃): The methoxy carbon is expected to give a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O Stretch (Methoxy): A characteristic absorption band is expected in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹, is expected.

-

C-F Stretch: A strong absorption band is predicted in the range of 1000-1400 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 233.04 g/mol . Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity (from the ⁷⁹Br and ⁸¹Br isotopes) will be observed.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the formyl group (-CHO), the methoxy group (-OCH₃), and the bromine atom.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its functional groups.

Caption: Key reaction pathways for this compound.

-

The Aldehyde Group: The carbonyl group can undergo a wide range of classical aldehyde reactions, including Wittig olefination, Grignard additions, and reductive amination, to introduce diverse functionalities.

-

The Carbon-Bromine Bond: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl structures and other elaborate molecular scaffolds often found in pharmaceutical agents.

-

The Aromatic Ring: The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, provides another avenue for functionalization, although this is generally less facile than reactions at the C-Br bond.

The structural motifs accessible from this intermediate are prevalent in many biologically active compounds. Halogenated aromatic compounds are known to play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] The strategic placement of bromo, fluoro, and methoxy groups can influence metabolic stability, binding affinity to biological targets, and cell permeability. While specific applications of this compound in drug discovery are not extensively documented, its potential as a key building block in the synthesis of inhibitors for various enzymes and receptors is significant.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific material safety data sheet (MSDS) is not widely available, safety precautions can be inferred from structurally similar compounds.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a promising and versatile building block for advanced organic synthesis and medicinal chemistry. Its unique substitution pattern offers multiple points for chemical modification, enabling the synthesis of a wide array of complex molecules. While a comprehensive experimental characterization is yet to be published, this technical guide provides a solid foundation of its physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. This information is intended to empower researchers to confidently incorporate this valuable intermediate into their synthetic strategies for the discovery and development of novel chemical entities.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 3. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 4-Bromo-2-methoxybenzaldehyde 97 43192-33-2 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-6-methoxybenzaldehyde, a key halogenated aromatic aldehyde. This document details its nomenclature, physicochemical properties, a validated synthesis protocol, and its applications as a versatile building block in medicinal chemistry and drug discovery. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. The content herein is curated for professionals in the chemical and pharmaceutical sciences, aiming to provide both foundational knowledge and actionable insights for research and development.

Nomenclature and Chemical Identity

The formal IUPAC name for the compound is This compound . It is a substituted benzaldehyde, meaning it is a benzene ring where a hydrogen atom is replaced by a formyl group (-CHO), with additional substituents at specified positions.

The numbering of the benzene ring begins at the carbon atom of the aldehyde group (position 1). The substituents are then located as follows: a fluorine atom at position 2, a bromine atom at position 4, and a methoxy group (-OCH₃) at position 6. This specific arrangement of electron-withdrawing (bromo, fluoro, aldehyde) and electron-donating (methoxy) groups imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Key Identifiers:

-

Molecular Formula: C₈H₆BrFO₂[1]

-

Molecular Weight: 233.04 g/mol [1]

-

CAS Number: 856767-09-4[1]

-

InChI Key: RJWZBFAJSYHLOU-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a solid at room temperature.[1] A summary of its key physical and chemical properties is provided below. Understanding these properties is crucial for its proper handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Appearance | Solid | [1] |

| Purity | ≥98% (Typical) | [1] |

| Molecular Formula | C₈H₆BrFO₂ | [1] |

| Molecular Weight | 233.04 g/mol | [1] |

| Melting Point | 48 - 54 °C | [2] |

| Boiling Point | ~223 °C | |

| Density | ~1.494 g/cm³ at 25 °C |

Synthesis and Manufacturing

The synthesis of substituted benzaldehydes like this compound often involves a multi-step process that requires precise control of reaction conditions. A common and industrially relevant approach is the formylation of a corresponding substituted benzene ring.

A logical synthetic pathway starts from a more readily available precursor, such as 1,4-dibromo-2-fluorobenzene. The process involves a selective metal-halogen exchange followed by formylation and subsequent nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.

Validated Two-Step Synthesis Protocol:

Step 1: Synthesis of 4-Bromo-2-fluorobenzaldehyde

This step utilizes a Grignard reaction for selective formylation. The choice of a Grignard reagent, like isopropyl magnesium chloride, allows for a selective metal-halogen exchange at a practical temperature (0 °C), avoiding the cryogenic conditions required for organolithium reagents.[3]

-

Reaction Setup: A dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon) is charged with 1,4-dibromo-2-fluorobenzene. Anhydrous THF is used as the solvent.

-

Grignard Formation: The solution is cooled to 0 °C in an ice bath. Isopropyl magnesium chloride is added dropwise, maintaining the temperature. The Grignard reagent selectively replaces one of the bromine atoms.

-

Formylation: Anhydrous N,N-Dimethylformamide (DMF) is added slowly to the reaction mixture. DMF serves as the formyl source.[3][4]

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, 4-bromo-2-fluorobenzaldehyde, is purified by crystallization from a solvent like heptane.[3]

Step 2: Synthesis of this compound

The intermediate from Step 1 undergoes a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom, activated by the electron-withdrawing aldehyde group, is displaced by a methoxide ion.

-

Reaction Setup: The purified 4-bromo-2-fluorobenzaldehyde is dissolved in methanol.

-

Nucleophilic Substitution: A base, such as potassium carbonate, is added to the solution.[3][4] This generates the methoxide nucleophile from the methanol solvent. Using a mild base like K₂CO₃ is advantageous as it minimizes side reactions like the Cannizzaro reaction, which can occur with stronger bases like sodium methoxide.[3]

-

Reaction Conditions: The mixture is heated to a moderate temperature (e.g., 50 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).[3]

-

Work-up and Purification: After cooling, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated. The final product, this compound, can be purified via crystallization or column chromatography.

Synthesis Workflow Diagram

Caption: A two-step synthesis of this compound.

Applications in Research and Drug Discovery

Halogenated benzaldehydes are fundamental building blocks in medicinal chemistry. The specific substitution pattern of this compound offers multiple reactive sites for diversification, making it a valuable starting material for constructing complex molecular scaffolds.

-

Versatile Intermediate: The aldehyde group can undergo various transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid.

-

Cross-Coupling Reactions: The bromo substituent is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. This versatility is crucial for creating libraries of compounds for high-throughput screening.

-

Scaffold for Bioactive Molecules: The substituted phenyl ring itself serves as a core scaffold. Analogous structures, such as other substituted bromofluorobenzaldehydes, are known intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] The strategic placement of fluoro and methoxy groups can influence the molecule's conformation and metabolic stability, which are critical parameters in drug design.

Illustrative Application Workflow

Caption: Role as a versatile chemical building block in drug discovery.

Health and Safety Information

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified as an irritant.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[6]

-

P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves, eye protection, and protective clothing.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use and handle the compound inside a certified fume hood.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoro-6-methoxybenzaldehyde is a substituted aromatic aldehyde of increasing interest in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methoxy group—provides a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective use, from reaction design and purification to formulation and quality control. This technical guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of this compound. In the absence of extensive peer-reviewed data for this specific molecule, this document consolidates known identifiers, presents expected characteristics based on structural analogy, and provides detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories.

Core Molecular and Physicochemical Profile

This compound is a solid at room temperature.[1] Its core identifiers and expected physical properties are summarized below. The molecular structure, with its combination of electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups ortho and para to the aldehyde, suggests a complex interplay of electronic effects that influence its reactivity and physical characteristics.

| Property | Value / Expected Value | Source(s) |

| Molecular Formula | C₈H₆BrFO₂ | [1][2] |

| Molecular Weight | 233.04 g/mol | [1] |

| CAS Number | 1366363-73-3 | - |

| Appearance | Solid | [1] |

| Melting Point | Data not available. Estimated to be in the 60-85 °C range based on analogs. | - |

| Boiling Point | Data not available. Expected to be high due to molecular weight and polarity. | - |

| Solubility | Data not available. Expected to have low aqueous solubility and good solubility in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and DMSO. | - |

| Predicted XlogP | 2.1 | [2] |

| InChIKey | RJWZBFAJSYHLOU-UHFFFAOYSA-N | [1][2] |

Note: Many physical properties for this specific compound are not yet reported in public literature. The values for melting point and solubility are estimations based on structurally related compounds.

Spectroscopic Characterization: An Interpretive Guide

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra are not publicly available, this section describes the expected spectral features based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[3]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the two aromatic protons.

-

Aldehyde Proton (-CHO): A singlet is expected far downfield, typically in the δ 9.8-10.5 ppm range.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons will likely appear around δ 3.8-4.1 ppm.

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.0-7.8 ppm). Due to the fluorine and bromine atoms, these protons will appear as doublets or doublet of doublets, showing coupling to each other and potentially long-range coupling to the fluorine atom.

-

-

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments in the molecule.[4]

-

Aldehyde Carbonyl (C=O): The aldehyde carbon is expected to be the most downfield signal, typically δ 185-195 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly attached to the electronegative fluorine and oxygen atoms (C-F, C-OCH₃) will be significantly shifted downfield. The C-F signal will exhibit a large one-bond coupling constant (¹JCF). The carbon attached to the bromine (C-Br) will also have a characteristic chemical shift.

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample, the KBr pellet method is a standard and reliable technique.[5][6]

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both is a strong indicator of an aldehyde functional group.

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong band corresponding to the aryl-alkyl ether stretch should appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

-

C-F and C-Br Stretches: These absorptions appear in the fingerprint region (below 1200 cm⁻¹) and can be difficult to assign definitively without comparative spectra.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound, serving as a molecular fingerprint.[7][8]

-

Molecular Ion (M⁺): The mass spectrum should exhibit a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed: two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and another two mass units higher (M+2) for the ⁸¹Br isotope.[9] For C₈H₆BrFO₂, the monoisotopic mass is 231.95 Da.[2]

-

Key Fragments: Significant fragmentation is expected. Common losses would include the aldehyde group (-29 Da for CHO), the methoxy group (-31 Da for OCH₃), and the bromine atom (-79/-81 Da). The resulting fragmentation pattern is crucial for confirming the substitution pattern on the aromatic ring.

Experimental Determination of Physical Properties

To address the absence of published data, this section provides standardized, authoritative protocols for determining the key physical properties of this compound. Adherence to these protocols ensures data quality, reproducibility, and integrity.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or poorly documented solid compound like this compound involves a series of sequential analyses. This ensures that purity is established before subsequent properties are measured.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline solids typically melt over a narrow temperature range (0.5-1.0 °C), whereas impurities depress and broaden the melting range. This protocol uses the capillary method, a standard technique for accurate determination.[10]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush a small amount on a watch glass with a spatula.[11]

-

Capillary Loading: Gently tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The final packed height should be 2-3 mm.[11][12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[13]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to find an approximate melting range. This saves time during the accurate measurement. Let the apparatus cool to at least 15-20 °C below this approximate point.[12]

-

Accurate Determination: Set the apparatus to heat slowly, at a rate of 1-2 °C per minute, once the temperature is within 15 °C of the expected melting point.[11][12]

-

Recording the Range: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid becomes visible.

-

T₂: The temperature at which the entire sample has completely melted into a transparent liquid. The melting point is reported as the range T₁ - T₂.[12]

-

-

Validation: Perform the determination in triplicate to ensure reproducibility.

Protocol: Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, a critical parameter for drug development that influences bioavailability and formulation.[14][15] The method ensures that the solvent is fully saturated with the compound over an extended period.

Methodology:

-

Sample Preparation: Weigh an excess amount of solid this compound into several screw-capped vials. "Excess" means enough solid will remain undissolved at the end of the experiment.[16]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 72 hours.[17]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.[17]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any fine particulates.

-

Quantification: Dilute the filtrate to an appropriate concentration and analyze it using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a calibration curve prepared with known concentrations of the compound.[16]

-

Validation: The process should be repeated with samples taken at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Protocol: Spectroscopic Sample Preparation

Causality: Proper sample preparation is critical for acquiring high-quality, reproducible spectra. The chosen methods are standard practices designed to minimize interference and maximize signal quality.

-

NMR Spectroscopy:

-

Weigh 5-10 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte peaks.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[18]

-

Transfer the solution to a 5 mm NMR tube and cap it securely. Ensure the solution is clear and free of particulate matter.[18]

-

-

FTIR Spectroscopy (KBr Pellet):

-

Use only spectroscopy-grade KBr that has been stored in a drying oven to ensure it is anhydrous. Moisture contamination will produce broad O-H peaks in the spectrum.

-

In an agate mortar, thoroughly grind ~1-2 mg of the sample into a fine powder.[19]

-

Add ~100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix with the sample until the mixture is homogeneous.[20]

-

Transfer the mixture to a pellet die and press it using a hydraulic press at 8-10 tons of pressure for 1-2 minutes to form a thin, transparent or translucent pellet.[20]

-

Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.

-

-

Mass Spectrometry (EI-MS):

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.

-

The sample is typically introduced into the ion source via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS), which requires that the compound be thermally stable and sufficiently volatile.[21]

-

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds indicate that it should be handled with care.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[22]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion: Implications for Drug Development

This compound represents a valuable building block for the synthesis of complex molecular architectures in drug discovery. Its physical properties—solubility, melting point, and stability—are not merely academic data points; they are critical parameters that directly influence its handling, reactivity, purification efficiency, and potential for formulation into a drug product. The protocols and interpretive guides provided herein offer a robust framework for researchers to fully characterize this and other novel reagents, ensuring the generation of reliable, high-quality data that can accelerate the drug development pipeline. The establishment of a complete and validated physicochemical profile is the foundational first step in unlocking the full synthetic potential of this promising intermediate.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C8H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. eng.uc.edu [eng.uc.edu]

- 6. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jk-sci.com [jk-sci.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. quora.com [quora.com]

- 18. benchchem.com [benchchem.com]

- 19. shimadzu.com [shimadzu.com]

- 20. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzaldehyde for Researchers and Drug Development Professionals

Introduction: A Versatile Scaffold in Drug Discovery

4-Bromo-2-fluoro-6-methoxybenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry. Its unique trifunctionalized phenyl ring, featuring a bromine atom, a fluorine atom, and a methoxy group, offers a versatile platform for the synthesis of complex molecular architectures. The interplay of the electronic and steric properties of these substituents allows for regioselective modifications, making it an attractive starting material for the development of novel therapeutic agents.